N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-8-12(2)16(13(3)9-11)21(18,19)17-14-6-5-7-15(10-14)20-4/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPJMNQELOKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2,4,6-trimethylbenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane.
- Add 3-methoxyaniline to the solution.
- Introduce triethylamine to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed
Nucleophilic substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxyphenyl group can enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Structural and Electronic Modifications
Sulfonamide derivatives with varying substituents on the aryl ring exhibit distinct physicochemical and biological properties. Key comparisons include:
Substituent Effects on Activity
N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS) :
This compound activates phospholipase C (PLC), triggering BDNF release in oligodendrocytes . The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility compared to the electron-donating methoxy group in the target compound.N-(6-Chloropyrazin-2-yl)-2,4,6-trimethylbenzenesulfonamide (9b) :
The pyrazine ring introduces anti-infective properties, with a 45% synthesis yield and distinct IR/NMR profiles due to the heterocyclic NH stretch (2925 cm⁻¹) and aromatic signals .
Receptor Targeting
N-(4-Iodophenyl)-2,4,6-trimethylbenzenesulfonamide :
The iodine substituent (high atomic weight) could enable radioimaging applications, similar to brominated analogs in crystallography studies .
Physicochemical and Structural Properties
Crystallography and Stability
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide :
Exhibits a well-resolved crystal structure (R factor = 0.045), indicating high crystallinity . The target compound’s methoxy group may similarly enhance structural stability.- Chiral Derivatives (e.g., N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide): Stereochemical complexity in analogs like these influences receptor binding and pharmacokinetics, a factor absent in non-chiral derivatives like the target compound .
Biological Activity
N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a methoxyphenyl moiety and a trimethylbenzene structure. Its molecular formula is , and it has a molecular weight of 305.39 g/mol. The presence of the methoxy group enhances its lipophilicity, which is beneficial for various biological applications.
The biological activity of this compound is attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis in bacteria, leading to bactericidal effects. Additionally, the methoxyphenyl group may enhance binding affinity to specific molecular targets, including enzymes involved in inflammatory processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The compound's mechanism involves the inhibition of folate synthesis pathways critical for bacterial survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential candidate for treating inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, when tested on leukemia and breast cancer cell lines, it exhibited moderate cytotoxicity with IC50 values indicating effective growth inhibition. The data from these studies suggest that further exploration into its anticancer properties is warranted .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| Leukemia | 52.77 | Moderate Cytotoxicity |
| Breast Cancer | 86.21 | Moderate Cytotoxicity |
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study involving the application of this compound against Staphylococcus aureus showed promising results with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Anti-inflammatory Response : In an animal model of arthritis, administration of the compound led to reduced swelling and pain indicators compared to control groups, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic methodologies for preparing N-(3-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives?
The compound is typically synthesized via sulfonylation of the parent amine (e.g., 3-methoxyaniline) using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. Key steps include:
- Dissolving the amine in dichloromethane (DCM) and adding triethylamine (TEA) as a base.
- Slow addition of the sulfonyl chloride at 0°C to control exothermic reactions.
- Stirring at room temperature for 16–24 hours, followed by purification via column chromatography (hexane/ethyl acetate gradients) .
- Yields typically range from 74% to 99% depending on substituents and reaction optimization.
Q. How can structural characterization of this sulfonamide be performed to confirm purity and identity?
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify substituent positions (e.g., aromatic protons at δ 6.96–7.18 ppm, methyl groups at δ 2.17–2.38 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+Na]+ at m/z 440.1674) .
- Infrared (IR) Spectroscopy: Detect sulfonamide S=O stretches (~1323–1331 cm) and N–H stretches (~3277 cm) .
Q. What are the primary biological activities reported for this compound?
The compound acts as a phospholipase C (PLC) activator, inducing robust release of brain-derived neurotrophic factor (BDNF) in oligodendrocytes. This activity is attributed to its trifluoromethylphenyl and trimethylbenzenesulfonamide moieties, which enhance membrane permeability and target binding .
Advanced Research Questions
Q. How does the compound’s electronic and steric profile influence its reactivity in derivatization reactions?
The electron-withdrawing sulfonamide group and steric bulk of the 2,4,6-trimethylphenyl moiety direct regioselectivity in reactions:
- Electrophilic Substitution: Reactions occur preferentially at the methoxyphenyl ring due to its electron-rich nature.
- Nucleophilic Attack: Steric hindrance from the trimethyl groups limits reactivity at the sulfonamide sulfur, favoring modifications at the methoxy or aryl positions . Computational studies (e.g., DFT) are recommended to predict reaction pathways .
Q. What crystallographic insights explain the compound’s conformational stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Dihedral Angles: The methoxyphenyl and trimethylbenzenesulfonamide rings are inclined at 63.9°, stabilized by weak π-π stacking (centroid distance: 3.766 Å) .
- Hydrogen Bonding: N–H···O interactions form dimeric structures, with additional C–H···O bonds extending into 1D chains along the [010] axis .
- Packing Effects: Methyl groups contribute to hydrophobic interactions, enhancing crystal lattice stability .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?
Key SAR findings include:
- Methoxy Position: Para-substitution on the phenyl ring enhances BDNF release efficacy compared to ortho/meta positions .
- Trimethylbenzenesulfonamide: Bulky substituents improve metabolic stability but may reduce solubility. Introducing polar groups (e.g., hydroxyl) balances these properties .
- Fluorine Substitution: Trifluoromethyl groups (e.g., in m-3M3FBS analogs) increase lipophilicity and blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting EC50_{50}50 values)?
Methodological considerations:
- Assay Conditions: Standardize cell lines (e.g., OLGs vs. neurons) and PLC isoform specificity .
- Solubility Controls: Use DMSO concentrations <0.1% to avoid solvent interference .
- Orthogonal Validation: Confirm activity via calcium flux assays (PLC-dependent) and knockout models .
Methodological Tables
Table 1: Key Synthetic Parameters for Derivatives
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 0°C → RT, DCM/TEA, 24 h | 74–99 | |
| Purification | Hexane/EtOAc (30:1 → 20:1) | >95 | |
| Boc Protection of Amine | BocO, TEA, 4 h | 99 |
Table 2: Biological Activity Comparison
| Derivative | EC (PLC Activation) | BDNF Release (Fold Change) | Reference |
|---|---|---|---|
| m-3M3FBS (Trifluoromethyl) | 18 nM | 3.5±0.2 | |
| Chloro-Difluoro Methoxy Analog | 42 nM | 2.1±0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
